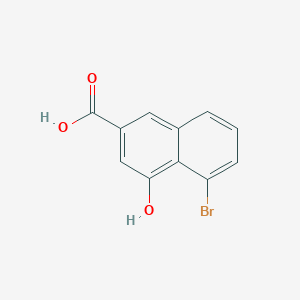
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxynaphthalene-2-carboxylic acid typically involves the bromination of 4-hydroxynaphthalene-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Bromo-4-oxonaphthalene-2-carboxylic acid.
Reduction: 5-Bromo-4-hydroxynaphthalene-2-methanol.
Substitution: 5-Amino-4-hydroxynaphthalene-2-carboxylic acid (when reacted with an amine).
Scientific Research Applications
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxynaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxynaphthalene-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-naphthoic acid: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
5-Bromo-1-hydroxynaphthalene-2-carboxylic acid: Positional isomer with different reactivity and properties.
Uniqueness
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H7BrO3 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
5-bromo-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15) |
InChI Key |
MKHZOWQMLNQXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


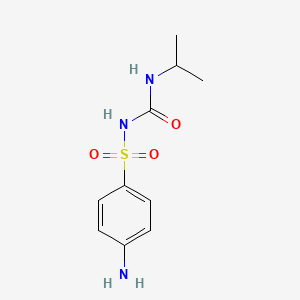
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
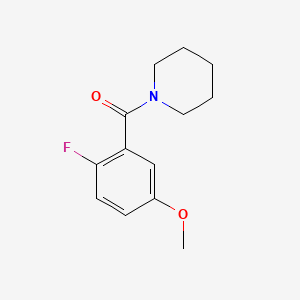
![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
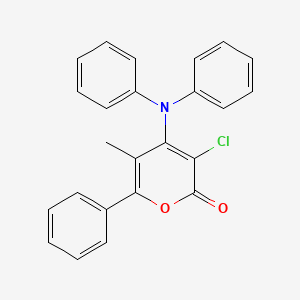
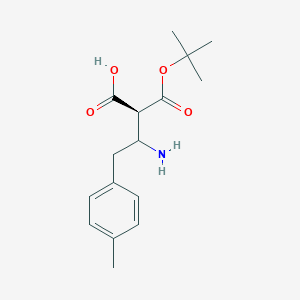
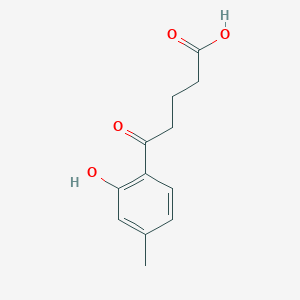


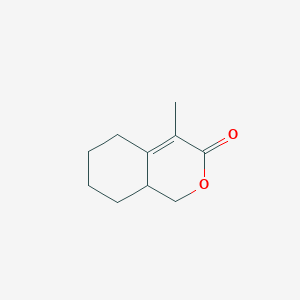
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)

